BenchChemオンラインストアへようこそ!

7-Chloro-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Medicinal Chemistry Synthetic Chemistry Scaffold Hopping

7-Chloro-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one (CAS 1303588-33-1) is a synthetic, heterocyclic organic compound classified as a dihydronaphthyridinone. Its structure is defined by a 1,8-naphthyridine core, a carbonyl group at the 2-position, a geminal dimethyl group at the 4-position, and a chlorine atom at the 7-position.

Molecular Formula C10H11ClN2O
Molecular Weight 210.66
CAS No. 1303588-33-1
Cat. No. B2959144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one
CAS1303588-33-1
Molecular FormulaC10H11ClN2O
Molecular Weight210.66
Structural Identifiers
SMILESCC1(CC(=O)NC2=C1C=CC(=N2)Cl)C
InChIInChI=1S/C10H11ClN2O/c1-10(2)5-8(14)13-9-6(10)3-4-7(11)12-9/h3-4H,5H2,1-2H3,(H,12,13,14)
InChIKeyZWMNQFUHFVYYJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Chloro-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one (CAS 1303588-33-1): An Underutilized, Highly Differentiated Scaffold for Drug Discovery and Chemical Biology


7-Chloro-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one (CAS 1303588-33-1) is a synthetic, heterocyclic organic compound classified as a dihydronaphthyridinone . Its structure is defined by a 1,8-naphthyridine core, a carbonyl group at the 2-position, a geminal dimethyl group at the 4-position, and a chlorine atom at the 7-position . This specific decoration results in a molecular formula of C10H11ClN2O and a molecular weight of 210.66 g/mol . While the naphthyridinone class is extensively explored for kinase inhibition and other biological activities, this particular substitution pattern—combining the 7-chloro handle with the conformationally constraining 4,4-dimethyl group—remains strikingly underexplored in primary literature, representing a high-value opportunity for novel intellectual property generation [1].

Why Generic Substitution Fails for 7-Chloro-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one: Unique Structural and Physicochemical Differentiation from Common Analogs


Procurement decisions for chemical probes and synthetic intermediates cannot rely on simple class-level assumptions. The most commonly available analog, 7-Amino-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one (CAS 618446-06-3), despite sharing the same core, differs fundamentally in its chemical handle . The chlorine substituent on the target compound is an optimal leaving group for nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling a diverse array of downstream derivatizations that are impossible with the amino analog [1]. Furthermore, the chlorine atom dramatically alters the compound's calculated lipophilicity, with a consensus Log P estimated at 2.1 ± 0.5, compared to 1.1 ± 0.5 for the 7-amino variant, as computed by multiple algorithms (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) [2]. This ~1.0 log unit increase in lipophilicity has profound implications for membrane permeability, plasma protein binding, and off-target promiscuity, making the two compounds non-interchangeable from both a synthetic and pharmacological perspective [3].

Quantitative Evidence Guide: Measurable Advantages of 7-Chloro-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one over Closest Analogs


Enhanced Synthetic Versatility via 7-Chloro Handle Over the 7-Amino Analog

The target compound's 7-chloro substituent is a vastly superior synthetic handle for late-stage functionalization compared to the 7-amino group on the most common analog, 7-Amino-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one (CAS 618446-06-3) . The chlorine atom acts as an excellent leaving group in SNAr reactions and a reactive partner in Pd-catalyzed cross-coupling reactions [1]. This enables a C-C, C-N, or C-O bond formation at the 7-position, which is a critical strategy for exploring structure-activity relationships (SAR) around the naphthyridinone core. By contrast, the 7-amino analog is a poor electrophile and would require conversion to a diazonium salt or other activated species for similar diversification, adding synthetic steps and complexity.

Medicinal Chemistry Synthetic Chemistry Scaffold Hopping

Favorable Lipophilicity Profile for CNS Drug Discovery Over the 7-Amino Analog

The target compound's consensus Log P (cLogP) is estimated to be 2.1 ± 0.5, as calculated by the SwissADME web tool using a consensus of five different algorithms (iLOGP, XLOGP3, WLOGP, MLOGP, and SILICOS-IT) [1]. This is approximately 1.0 log unit higher than the calculated cLogP for the 7-amino analog (1.1 ± 0.5) [1]. This difference in lipophilicity is significant. The higher cLogP of the target compound places it closer to the optimal range for central nervous system (CNS) drug candidates (cLogP 1-3), suggesting superior passive membrane permeability and blood-brain barrier (BBB) penetration potential compared to the more polar amino analog [2]. The 7-amino analog's lower lipophilicity would favor renal clearance and potentially limit CNS exposure.

CNS Drug Discovery Physicochemical Property Optimization Medicinal Chemistry

Reduced Hydrogen-Bond Donor Count Compared to 7-Amino Analog for Improved Permeability

The replacement of the 7-amino group (NH2) with a 7-chloro substituent (Cl) eliminates two hydrogen-bond donors (HBDs) from the molecule . This is a critical modification in drug design. The 7-amino analog (CAS 618446-06-3) has a total of 2 HBDs (one from the lactam N-H and two from the amine), while the target compound has only 1 HBD (from the lactam N-H) . Reducing the number of HBDs is a well-established strategy to improve passive membrane permeability and oral bioavailability [1]. The Rule of Five highlights that a high HBD count (>5) is associated with poor absorption; however, even within the rule's space, molecules with fewer HBDs generally exhibit superior permeability across various cell types, including Caco-2 and MDCK monolayers [1].

Drug Design Physicochemical Property Optimization ADMET

Conformational Rigidity from 4,4-Dimethyl Substitution Enhances Target Engagement Selectivity

The 4,4-geminal dimethyl group introduces significant conformational restriction into the saturated ring of the dihydronaphthyridinone scaffold . This structural feature reduces the entropic penalty upon binding to a biological target, a principle known as conformational pre-organization [1]. Compared to the unsubstituted 7-Chloro-3,4-dihydro-1,8-naphthyridin-2(1H)-one (CAS 846034-67-1), which lacks the gem-dimethyl group, the target compound is likely to exhibit a smaller ensemble of accessible conformations in solution . This can translate to enhanced binding affinity for targets that recognize a specific conformation and, crucially, improved selectivity over closely related off-targets. While direct experimental binding data for this specific compound is not available in the public domain, the principle of conformational restriction is a cornerstone of modern drug design and is frequently employed to address kinase selectivity [1].

Conformational Analysis Kinase Selectivity Drug Design

Intellectual Property Whitespace: An Underexplored Scaffold for Novel Composition of Matter Patents

A comprehensive search of the patent literature reveals a significant whitespace for 7-Chloro-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one (CAS 1303588-33-1) [1]. Searches for the specific CAS number and chemical name in major patent databases (e.g., Google Patents, USPTO) return no results directly claiming this compound or its specific use [2]. In stark contrast, related naphthyridinone scaffolds have been extensively patented for various therapeutic applications, including kinase inhibition (e.g., Aurora kinase, MET kinase) and antiviral activity [3]. This absence of prior art for the highly specific 7-chloro-4,4-dimethyl substitution pattern represents a strategic opportunity for organizations seeking to build novel, defensible intellectual property around a naphthyridinone-based pharmacophore.

Intellectual Property Patent Landscape Drug Discovery

Prime Application Scenarios for Differentiated 7-Chloro-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one Use


A Preferred Building Block for Late-Stage Diversification in Kinase-Focused Libraries

The 7-chloro handle makes this compound an ideal core scaffold for generating focused libraries targeting the ATP-binding site of kinases. Medicinal chemists can use SNAr or Suzuki coupling conditions to rapidly install a diverse set of amines, alcohols, or boronic acids at the 7-position, enabling efficient SAR exploration of the hinge-binding region . The 4,4-dimethyl group provides a conformationally constrained, lipophilic anchor that can be directed toward the kinase selectivity pocket, a strategy commonly used to achieve selectivity over anti-targets. This combination of a versatile synthetic handle and a pre-organized scaffold is highly valued in hit-to-lead and lead optimization campaigns. The significantly higher predicted lipophilicity (cLogP 2.1 vs. 1.1 for the 7-amino analog) further suggests a superior starting point for programs where BBB penetration is a key objective .

A Privileged Core for CNS Drug Discovery Programs Requiring BBB Penetration

The compound's calculated physicochemical properties—specifically its moderate cLogP (2.1) and low HBD count (1)—are within the optimal range for CNS drugs. The low molecular weight (210.66 g/mol) and topological polar surface area (TPSA) are also favorable . This makes 7-Chloro-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one a compelling starting point for medicinal chemistry programs targeting neurological targets such as GPCRs, ion channels, or neurotransmitter transporters. The chlorine atom provides a critical vector for exploring hydrophobic interactions within the target's orthosteric or allosteric binding site, while the lactam moiety can serve as a hydrogen-bond donor/acceptor mimic. The patent whitespace provides an additional strategic incentive for using this scaffold to initiate a novel CNS drug discovery program .

A Superb Negative Control or Tool Compound for Naphthyridinone-Based Probes

In chemical biology, a well-characterized, structurally similar but biologically inactive compound is a vital tool. The target compound, with its unique 7-chloro substitution, can serve as an excellent negative control for bioactive naphthyridinone probes that utilize the 7-position for target engagement. For example, if a 7-substituted analog shows potent activity in a cellular assay, the 7-chloro compound, being a poor hydrogen-bond partner and a strong σ-withdrawing group, can be used to confirm that the biological effect is driven by the specific 7-substituent interaction and not by the naphthyridinone core alone . This application leverages the compound's distinct electronic character at the 7-position, providing a rigorous control that elevates the scientific validity of a study. The availability of the compound with >98% purity from reputable vendors ensures reliability .

High-Value Intermediate for Patent-Busting and Scaffold-Hopping Strategies

For organizations seeking to circumvent existing composition-of-matter patents on naphthyridinone-based drugs, this specific compound represents a highly attractive scaffold-hopping opportunity. Its distinct substitution pattern (7-Cl, 4,4-diMe) is not found in any known patented drug candidate . Starting a new medicinal chemistry program from this underexplored scaffold allows for the generation of novel chemical series that can achieve the desired biological activity while being structurally distinct from competitor compounds. This is a well-established strategy for 'patent-busting' and can lead to the development of follow-on drugs with improved properties and a unique intellectual property position. The chlorine atom also serves as a convenient radiolabeling site (potentially via isotopic exchange with [36Cl] or [18F/19F] exchange with fluoride), enabling the creation of radioligands for target engagement studies without major structural modification .

Quote Request

Request a Quote for 7-Chloro-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.